7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

Catalog No.
S3351646
CAS No.
62252-06-6
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

CAS Number

62252-06-6

Product Name

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one

IUPAC Name

7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2

InChI Key

MXNJBOFUFMJXOB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=CC=C3)O

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one is a compound classified under chroman-4-one derivatives, characterized by its unique structural framework that consists of a benzene ring fused to a dihydropyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a significant subject of research in medicinal chemistry. The molecular formula for 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one is C15H12O4C_{15}H_{12}O_{4}, with a molecular weight of approximately 256.25 g/mol. Its IUPAC name is 7-hydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one, and it has a CAS number of 62252-06-6.

, including:

  • Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Commonly achieved with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Involves halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield quinones, while reduction may produce alcohols or hydrocarbons.

Research indicates that 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one exhibits several biological activities, particularly:

  • Antioxidant Properties: It has been studied for its ability to scavenge free radicals.
  • Anti-inflammatory Effects: The compound shows potential in reducing inflammation.
  • Antimicrobial Activity: It has demonstrated efficacy against various microbial strains.
  • Potential Anticancer Properties: Investigations suggest it may inhibit certain cancer cell lines and could be useful in cancer therapy.

The mechanism of action involves interaction with specific molecular targets, including the inhibition of enzymes like pteridine reductase-1, which is crucial in the metabolism of certain parasites.

Several methods have been developed for synthesizing 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one:

  • Condensation Reactions: This method typically involves the reaction of appropriate phenolic compounds with chromone derivatives under acidic or basic conditions.
  • Hydroxylation Reactions: Hydroxylation at specific positions can be achieved using hydroxylating agents or enzymatic methods.
  • Cyclization Techniques: The formation of the chroman ring can be facilitated through cyclization reactions involving dihydroxy phenolic precursors.

These synthetic approaches allow for the production of the compound with varying yields and purities depending on the conditions employed .

7-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one has diverse applications across various fields:

  • Pharmaceutical Development: It serves as a building block in synthesizing drugs targeting oxidative stress-related diseases.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its antimicrobial properties.
  • Nutraceuticals: Explored for incorporation into dietary supplements due to its antioxidant capabilities.

Studies focusing on the interactions of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one with biological systems have revealed its potential as an enzyme inhibitor and its role in modulating metabolic pathways. For example, its inhibition of pteridine reductase-1 disrupts essential biological processes in parasites, indicating possible applications in antiparasitic therapies.

Several compounds share structural similarities with 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one, including:

  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
    • Features a hydroxyl group at position 6 instead of position 7.
  • 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • Contains a hydroxyl group at position 6 and a different phenolic substitution.
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
    • Distinguished by multiple hydroxyl groups on the phenolic ring.

Uniqueness

The uniqueness of 7-hydroxy-2-(3-hydroxyphenyl)chroman-4-one lies in its specific hydroxylation pattern and structural configuration, which confer distinct biological activities compared to other chroman derivatives. This specific arrangement allows for unique interactions with molecular targets, enhancing its pharmacological profile and potential therapeutic applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-07-26

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